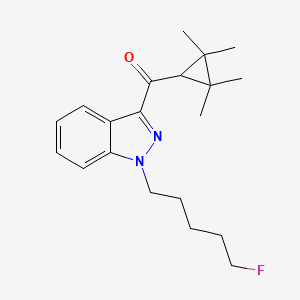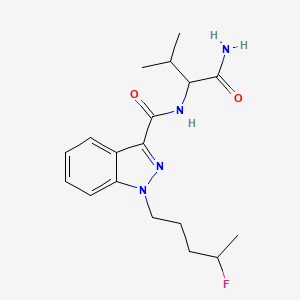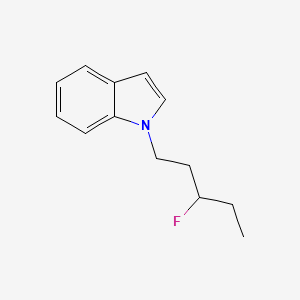
8,12-iso-iPF2α-VI-1,5-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
F2 isoprostanes (F2-iPs) are thought to arise from the free radical-mediated peroxidation of phospholipid-bound arachidonic acid. They are cleaved, presumably by an unidentified phospholipase A2, and are found in the circulation and the urine. 8,12-iso-iPF2α-VI-1,5-lactone is a racemic mixture of the lactone forms of the free acid, 8,12-iso- iPF2α-VI. Previously called IPF2α -I, the free acid form, iPF2α-VI, is the most abundant F2-iP regioisomer measured in the urine of rats treated with CCl4 to induce lipid peroxidation. iPF2α-VI is the only regioisomer that undergoes lactonization, and this occurs slowly in vivo or can be driven chemically. The less polar lactone is readily separated from the free acid forms of iPF2α. While the level of iPF2α-VI in plasma, urine and organs is used as a biomarker for oxidative stress, some F2-iPs also evoke significant biological effects. It is not known if this compound has important physiological effects.
Wissenschaftliche Forschungsanwendungen
Biomarker of Oxidative Stress in Humans
8,12-iso-iPF2α-VI-1,5-lactone has been identified as a significant biomarker for oxidative stress in humans. Studies have shown its abundance in human urine, highlighting its potential as a reliable indicator of oxidative damage. This compound's presence in higher concentrations than other isomers makes it a target for quantitative assessment through techniques like gas chromatography/mass spectrometry and immunoassay development (Lawson et al., 1998).
Alzheimer's Disease and Neurological Disorders
Research has linked elevated levels of 8,12-iso-iPF2α-VI in urine, blood, and cerebrospinal fluid of Alzheimer's disease (AD) patients with disease severity and cognitive impairment. This isoprostane is seen as a potential biomarker for oxidative damage in AD, aiding in diagnosis and understanding disease progression (Praticò et al., 2000). Additionally, it differentiates AD from frontotemporal dementia due to its significantly higher levels in AD brains compared to controls and frontotemporal dementia patients (Yao et al., 2003).
Lipid Peroxidation and Disease Correlation
Studies have found that increased levels of 8,12-iso-iPF2α-VI are associated with conditions like Down's syndrome and mild cognitive impairment, suggesting its role as an indicator of enhanced lipid peroxidation in these conditions (Praticò et al., 2000). Moreover, its absence of significant elevation in conditions like severe preeclampsia challenges the role of oxidative stress in such diseases (Regan et al., 2001).
Eigenschaften
Molekularformel |
C20H32O4 |
|---|---|
Molekulargewicht |
336.5 |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-10-16-17(19(22)14-18(16)21)13-12-15-9-8-11-20(23)24-15/h6-7,12-13,15-19,21-22H,2-5,8-11,14H2,1H3/b7-6-,13-12+/t15?,16-,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
AWRLHDHWBSHXSP-DCOIXEBESA-N |
SMILES |
O[C@H]1[C@@H](C/C=CCCCCC)[C@@H](/C=C/C2OC(CCC2)=O)[C@@H](O)C1 |
Synonyme |
6-((E)-2-((1R,2S,3R,5S)-3,5-dihydroxy-2-((Z)-oct-2-enyl)cyclopentyl)vinyl)tetrahydro-2H-pyran-2-one |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





